Methyl 5-bromo-2-chloro-4-methoxybenzoate
Overview
Description
Methyl 5-bromo-2-chloro-4-methoxybenzoate is an organic compound with the molecular formula C₉H₈BrClO₃. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methoxy groups. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-chloro-4-methoxybenzoate can be synthesized through a multi-step process involving the bromination and chlorination of methoxybenzoic acid derivatives. The typical synthetic route involves:
Esterification: The final step involves esterification with methanol (CH₃OH) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) to form the methyl ester
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms, forming simpler benzoic acid derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products:
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Simpler benzoic acid derivatives.
Scientific Research Applications
Methyl 5-bromo-2-chloro-4-methoxybenzoate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-chloro-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form strong bonds with target molecules. This interaction can inhibit or activate certain biological pathways, leading to its observed effects .
Comparison with Similar Compounds
- Methyl 5-bromo-4-chloro-2-methoxybenzoate
- Methyl 2-bromo-5-chlorobenzoate
- Methyl 5-chloro-2-methoxybenzoate
Comparison: Methyl 5-bromo-2-chloro-4-methoxybenzoate is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 5-bromo-2-chloro-4-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOKUICTJWOOOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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